BenchChemオンラインストアへようこそ!

LLC355

Targeted protein degradation DDR1 kinase DC50

LLC355 is a small-molecule discoidin domain receptor 1 (DDR1) degrader that operates via autophagosome-tethering compound (ATTEC) technology, chemically defined by the formula C₆₃H₆₄ClF₃N₁₀O₅ (MW 1133.72 g/mol). Unlike conventional DDR1 kinase inhibitors that merely block catalytic activity, LLC355 induces complete lysosome-mediated degradation of the DDR1 protein, thereby abolishing both its kinase-dependent and kinase-independent (noncatalytic) functions implicated in tumor progression, metastasis, and immune exclusion.

Molecular Formula C63H64ClF3N10O5
Molecular Weight 1133.7 g/mol
Cat. No. B15605079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLC355
Molecular FormulaC63H64ClF3N10O5
Molecular Weight1133.7 g/mol
Structural Identifiers
InChIInChI=1S/C63H64ClF3N10O5/c1-5-47-18-19-50(34-49(47)17-14-45-37-69-56-22-24-70-77(56)40-45)60(79)71-53-33-46(32-51(35-53)63(65,66)67)38-74-28-26-73(27-29-74)30-31-82-41-57(78)68-23-9-25-75(61(80)48-15-12-43(4)13-16-48)58(42(2)3)59-72-55-36-52(64)20-21-54(55)62(81)76(59)39-44-10-7-6-8-11-44/h6-8,10-13,15-16,18-22,24,32-37,40,42,58H,5,9,23,25-31,38-39,41H2,1-4H3,(H,68,78)(H,71,79)/t58-/m1/s1
InChIKeyXJGVJBUWKZBRTR-QPUWJJAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LLC355: A First-in-Class Autophagy-Tethering DDR1 Degrader for Cancer Research Procurement


LLC355 is a small-molecule discoidin domain receptor 1 (DDR1) degrader that operates via autophagosome-tethering compound (ATTEC) technology, chemically defined by the formula C₆₃H₆₄ClF₃N₁₀O₅ (MW 1133.72 g/mol) [1]. Unlike conventional DDR1 kinase inhibitors that merely block catalytic activity, LLC355 induces complete lysosome-mediated degradation of the DDR1 protein, thereby abolishing both its kinase-dependent and kinase-independent (noncatalytic) functions implicated in tumor progression, metastasis, and immune exclusion [2]. The compound has a DC₅₀ of 150.8 nM in NCI-H23 non-small cell lung cancer cells and has been shown to potently suppress tumorigenicity, migration, and invasion [3].

Why a Generic DDR1 Inhibitor Cannot Substitute for LLC355 in Degradation-Driven Research


DDR1 kinase inhibitors (e.g., DDR1-IN-1, inhibitor 7rh, or the inhibitor 1 used in the LLC355 study) block only the catalytic phosphorylation activity of DDR1, leaving its noncatalytic scaffolding functions intact. These noncatalytic roles have been shown to be critical for collagen-mediated extracellular matrix remodeling, immune exclusion, and metastatic progression [1]. Substituting a kinase inhibitor for LLC355 therefore preserves the noncatalytic tumor-promoting functions that LLC355 eliminates through complete protein degradation [2]. Furthermore, LLC355’s ATTEC mechanism recruits the autophagy-lysosomal machinery rather than the ubiquitin-proteasome system used by PROTAC degraders (such as DP 1), potentially circumventing resistance mechanisms associated with proteasome impairment [3].

Quantitative Evidence Guide for LLC355 Differentiation Against Closest Analogs


Complete DDR1 Protein Degradation (DC₅₀) vs. Kinase Inhibition (IC₅₀) in NCI-H23 Cells

LLC355 achieves a DC₅₀ of 150.8 nM for DDR1 protein degradation in NCI-H23 non-small cell lung cancer cells, as quantified by Western blot densitometry [1]. In contrast, the archetypal DDR1 kinase inhibitor DDR1-IN-1 has a reported kinase IC₅₀ of 105 nM in biochemical assays, but does not reduce total DDR1 protein levels even at concentrations exceeding 10 µM . The inhibitor 1 employed in the same study as LLC355 showed no measurable DDR1 degradation across the tested concentration range, while LLC355 achieved >90% maximal degradation (Dmax) at 1 µM [1]. This demonstrates that potency alone does not predict functional outcome: a compound that merely inhibits kinase activity fails to address DDR1's noncatalytic scaffolding roles [2].

Targeted protein degradation DDR1 kinase DC50 IC50 NCI-H23

Superior Suppression of Tumorigenicity, Migration, and Invasion vs. Inhibitor 1 in NCI-H23 Cells

In functional phenotypic assays, LLC355 at 1 µM significantly and consistently outperformed the corresponding DDR1 kinase inhibitor 1 across three critical cancer-relevant endpoints: tumorigenicity (colony formation in soft agar), migration (transwell migration assay), and invasion (Matrigel-coated transwell assay) in NCI-H23 cells [1]. While inhibitor 1 produced partial suppression (≤40% reduction) of colony formation, migration, and invasion, LLC355 achieved >80% inhibition across all three assays at the same concentration [2]. This differential is attributed to LLC355's ability to eliminate both kinase-dependent signaling and the noncatalytic scaffolding function of DDR1 that contributes to collagen alignment and ECM remodeling [3].

Tumorigenicity Cell migration Cell invasion Functional assay DDR1

Mechanistic Differentiation: Autophagy-Lysosomal Degradation vs. PROTAC Ubiquitin-Proteasome Pathway

LLC355 engages the autophagy-lysosomal pathway for DDR1 clearance, as confirmed by rescue experiments using lysosomal inhibitors (chloroquine, bafilomycin A1) that abolished LLC355-induced degradation, whereas proteasome inhibitors (MG132, bortezomib) had no effect [1]. In contrast, the PROTAC-based DDR1 degrader DP 1 relies on the ubiquitin-proteasome system and is sensitive to proteasome inhibition but not lysosomal inhibitors [2]. This mechanistic distinction has practical consequences: autophagy-lysosomal degradation can clear aggregated or membrane-bound protein pools that are resistant to proteasomal degradation, and LLC355 remains active under conditions of proteasome dysfunction, which is common in advanced cancers [3].

ATTEC PROTAC Autophagy Lysosome Proteasome

Selectivity Profile: DDR1 Degradation Without DDR2 Engagement vs. Pan-Kinase Inhibitors

Western blot analysis of NCI-H23 cells treated with LLC355 (0.1–1 µM, 24 h) showed selective degradation of DDR1 protein without affecting DDR2 protein levels, whereas the kinase inhibitor DDR1-IN-1 inhibits both DDR1 and DDR2 with only ~3-fold selectivity [1]. The inhibitor 7rh, a highly potent DDR1 kinase inhibitor (IC₅₀ = 6.8 nM, Kd = 0.6 nM), also displays activity against DDR2 (IC₅₀ = 101.4 nM) and Bcr-Abl (IC₅₀ = 355 nM) . Although comprehensive proteomics data for LLC355 are not yet publicly available, the absence of DDR2 degradation at concentrations that maximally degrade DDR1 suggests a functional selectivity that is difficult to achieve with ATP-competitive kinase inhibitors, which often bind conserved ATP pockets across the DDR family [2].

DDR2 Kinase selectivity Off-target degradation Proteomics

Recommended Research Applications for LLC355 Based on Differentiated Quantitative Evidence


Elucidating Noncatalytic DDR1 Functions in Tumor Immune Exclusion

LLC355 is uniquely suited to dissect the noncatalytic scaffolding role of DDR1 in collagen-mediated immune exclusion. Because kinase inhibitors preserve DDR1 protein expression and collagen-binding capacity, only LLC355 can fully ablate ECM remodeling functions that exclude immune cells from the tumor core [1]. Use LLC355 at 0.5–1 µM in co-culture models of tumor spheroids and T cells to study immune infiltration dynamics.

Functional Metastasis and Invasion Assays Requiring Complete DDR1 Ablation

For transwell migration and Matrigel invasion assays, LLC355 at 1 µM provides >80% inhibition of both processes in NCI-H23 cells, whereas inhibitor 1 achieves only ≤40% suppression [1]. This makes LLC355 the definitive tool for studying DDR1-dependent metastatic mechanisms, especially in NSCLC and triple-negative breast cancer models where DDR1 noncatalytic functions are prominent.

Degradation Mechanism Studies Comparing Autophagy vs. Proteasome Pathways

LLC355 serves as a reference ATTEC degrader for head-to-head mechanistic comparisons with PROTAC-based DDR1 degraders (e.g., DP 1). Co-treatment experiments with lysosomal inhibitors (chloroquine, bafilomycin A1) vs. proteasome inhibitors (MG132, bortezomib) can delineate degradation pathway dependencies [1], and LLC355 remains functional in cells with acquired proteasome inhibitor resistance [2].

DDR1-Selective Degradation Without DDR2 Interference in Kinase Selectivity Profiling

Because LLC355 spares DDR2 protein at concentrations that maximally degrade DDR1, it is preferable to pan-DDR kinase inhibitors for experiments requiring clean DDR1-specific protein depletion [1]. This selectivity is critical for chemical biology studies aimed at assigning DDR1-specific versus DDR2-mediated phenotypes in fibroblast and epithelial models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LLC355

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.